molecular formula C12H13N3O B6577259 N-(propan-2-yl)quinoxaline-2-carboxamide CAS No. 1240195-34-9

N-(propan-2-yl)quinoxaline-2-carboxamide

Cat. No. B6577259
CAS RN: 1240195-34-9
M. Wt: 215.25 g/mol
InChI Key: SRMCICTVYJFZGR-UHFFFAOYSA-N
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Description

“N-(propan-2-yl)quinoxaline-2-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . They can bind to various targets, making them a privileged structure in medicinal chemistry .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A series of quinoxalin-2-carboxamides were synthesized by condensing the carboxylic group of quinoxalin-2-carboxylic acid with various amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole .


Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . The heterocyclic part of the quinoxaline nucleus is pyrazine .


Chemical Reactions Analysis

The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .

Scientific Research Applications

N-(propan-2-yl)quinoxaline-2-carboxamide has been studied extensively in the scientific community due to its potential applications in various fields. This compound has been studied for its potential as a synthetic intermediate in the production of other compounds, as a catalyst in organic reactions, and as a drug candidate for various diseases. This compound has also been studied for its potential as an antifungal agent, an antioxidant, and an anti-inflammatory agent. This compound has also been studied for its potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

N-(propan-2-yl)quinoxaline-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is commercially available. Another advantage is that this compound can be used in a variety of applications, including as a synthetic intermediate, as a catalyst, and as a drug candidate. A limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very stable and can degrade over time, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for N-(propan-2-yl)quinoxaline-2-carboxamide are numerous. One potential direction is to further explore the biochemical and physiological effects of this compound. This could include further exploring the mechanism of action, as well as exploring new applications, such as in the treatment of certain diseases. Another potential direction is to further explore the synthesis of this compound and to develop more efficient and cost-effective methods of production. Additionally, further research could be done to explore the potential applications of this compound in the field of drug development. Finally, further research could be done to explore the potential toxicological effects of this compound and to ensure that it is safe for use in humans.

Synthesis Methods

N-(propan-2-yl)quinoxaline-2-carboxamide can be synthesized via a three-step reaction. The first step involves the reaction of 2-aminobenzophenone with 2-chloropropan-2-ol in the presence of a base to form an iminoquinoxaline. The second step involves the reaction of the iminoquinoxaline with anhydrous sodium acetate in the presence of acetic anhydride, which produces this compound. The third step involves the reaction of this compound with a base, such as sodium hydroxide, to form the desired product. The reaction can be completed in a few hours and yields a high yield of this compound.

Biochemical Analysis

Biochemical Properties

N-(propan-2-yl)quinoxaline-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, this compound has been found to bind to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and metabolic pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux. These long-term effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . Additionally, this compound can influence the levels of certain metabolites, thereby affecting metabolic flux and overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the bioavailability and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of this compound, directing it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

N-propan-2-ylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8(2)14-12(16)11-7-13-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMCICTVYJFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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